molecular formula C36H50N2O8 B562066 (15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate CAS No. 82189-04-6

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate

Número de catálogo: B562066
Número CAS: 82189-04-6
Peso molecular: 638.8 g/mol
Clave InChI: VVJDHJZQBGWPEQ-UOZMSBJPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate" is a highly complex polycyclic molecule featuring a 2-azabicyclo[18.3.1]tetracosa core with multiple substituents. Key structural attributes include:

  • Bicyclic framework: A 24-membered macrocycle fused with a smaller ring, creating a rigid bicyclo system.
  • Functional groups: Three hydroxyl groups (at positions 15, 22, 24), a methoxy group (position 5), and a 3-oxo moiety.
  • Ester linkage: A propanoate ester at position 13, modified with a cyclohexanecarbonylamino group.

Propiedades

Número CAS

82189-04-6

Fórmula molecular

C36H50N2O8

Peso molecular

638.8 g/mol

Nombre IUPAC

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate

InChI

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14-/t24-,25+,29-,31-,33-/m0/s1

Clave InChI

VVJDHJZQBGWPEQ-UOZMSBJPSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3

SMILES isomérico

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3

SMILES canónico

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Apariencia

Pale yellow powder

Sinónimos

Mycotrienin II; SDZ-115 962

Origen del producto

United States

Métodos De Preparación

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate is produced by Streptomyces collinus and Streptomyces rishiriensis. The biosynthesis involves the assembly of polyketide chains using 3-amino-5-hydroxybenzoic acid as a starter unit. The gene encoding AHBA synthase catalyzes the final step of AHBA biosynthesis in the aminoshikimate pathway . Industrial production methods typically involve fermentation processes using these Streptomyces strains under controlled conditions .

Análisis De Reacciones Químicas

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions include hydroquinone derivatives and other modified ansamycins .

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties:
Research indicates that this compound exhibits notable anticancer effects. A study published in the Journal of Antibiotics demonstrated that it significantly reduced the viability of leukemia cells in vitro, suggesting its potential as a therapeutic agent against certain types of cancer. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways.

Antimicrobial Activity:
The compound has also shown antimicrobial properties against various bacterial strains. Its structural features facilitate interactions with microbial membranes, leading to increased permeability and cell death . This makes it a candidate for developing new antibiotics or adjunct therapies for resistant infections.

Neuroprotective Effects:
Preliminary studies have suggested that the compound may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Applications in Drug Development

The unique structure of this compound allows for modifications that can enhance its efficacy and selectivity. Researchers are exploring derivatives of this molecule to improve its pharmacokinetic properties and reduce toxicity while maintaining its biological activity. The potential for creating a library of related compounds opens avenues for discovering new drugs targeting various diseases.

Case Studies

Study Findings Implications
Journal of AntibioticsSignificant reduction in leukemia cell viabilityPotential development of anticancer therapies
Antimicrobial Agents and ChemotherapyEffective against multiple bacterial strainsNew antibiotic development possibilities
Neuroscience LettersReduction of oxidative stress in neuronal cellsNeuroprotective drug development

Mecanismo De Acción

(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate exerts its effects by inhibiting the translation elongation factor eEF1A1, which is responsible for delivering aminoacyl-tRNAs to ribosomes during mRNA translation. This inhibition disrupts protein synthesis, leading to antiproliferative effects on tumor cells . Additionally, it inhibits parathyroid hormone-stimulated bone resorption in a concentration-dependent manner .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, such as polycyclic frameworks, ester linkages, or substituent patterns:

Table 1: Structural Comparison of Analogous Compounds
Compound Name / ID Core Structure Key Substituents Notable Features
Target Compound 2-azabicyclo[18.3.1]tetracosa 3×OH, 1×OCH₃, 3-oxo, cyclohexanecarbonylamino ester Rigid bicyclic core with diverse oxygenation; ester-linked cyclohexane moiety
Potassium 6-oxo-7,13,16,22-tetraazatetracyclo[...]carboxylate () Tetraazatetracyclo[12.6.2.1]tricosa Carboxylate salt, tetraaza framework, octaenyl system Potassium salt form; high nitrogen content; conjugated double bonds
FDB022518 () Porphyrin-like pentacyclic system Tetramethyl groups, tetrapropanoic acid chains Porphyrin derivative with propanoic acid side chains; potential metal chelator
(11-Chloro-21-hydroxy-...diazatetracyclo[...]propanoate () Diazatetracyclo[19.3.1.1]hexacosa Chloro, hydroxy, trimethoxy, oxo groups, isobutanoylamino ester Chlorinated core; multiple oxygenated and methylated substituents
Key Observations :

Core Rigidity : The target compound’s bicyclo[18.3.1] system contrasts with the larger tetracyclic frameworks in and , which may influence conformational stability and binding interactions.

Substituent Diversity : The target’s combination of hydroxyl, methoxy, and ester groups is distinct from the carboxylate salts () and chlorinated analogs (), suggesting divergent solubility and reactivity profiles.

Functional and Bioactive Comparisons

While direct bioactivity data for the target compound is absent in the evidence, inferences can be drawn from similar molecules:

  • Marine-derived analogs (): Polyoxygenated macrocycles from actinomycetes often exhibit antimicrobial or anticancer properties. The target’s hydroxyl and methoxy groups may confer similar bioactivity via redox or hydrogen-bonding mechanisms .
  • Database-screened compounds (): Molecules with rigid cores and ester linkages in PubChem are frequently explored as enzyme inhibitors. The target’s 3-oxo group could mimic carbonyl motifs in protease substrates .

Actividad Biológica

The compound (15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate, commonly referred to as Mycotrienin II , is an ansamycin antibiotic derived from Streptomyces species. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects against various tumor cell lines and its potential applications in cancer therapy.

Mycotrienin II has the following chemical characteristics:

  • Molecular Formula : C36H50N2O8
  • Molecular Weight : 638.8 g/mol
  • CAS Number : 82189-04-6

The primary mechanism through which Mycotrienin II exerts its biological effects is the inhibition of the translation elongation factor eEF1A1. This factor is crucial for delivering aminoacyl-tRNAs to ribosomes during protein synthesis. By disrupting this process, Mycotrienin II demonstrates potent antiproliferative effects on tumor cells .

Anticancer Activity

Research indicates that Mycotrienin II exhibits significant activity against various cancer cell lines. It has shown effectiveness in:

  • Inhibiting tumor cell proliferation : The compound has been tested against several tumor cell lines, demonstrating IC50 values indicating its potency in inhibiting cell growth.
  • Enhancing the efficacy of existing chemotherapeutics : Mycotrienin II has been reported to potentiate the actions of established antitumor agents such as 5-fluorouracil and cisplatin .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety and effectiveness of Mycotrienin II on normal and cancerous cell lines:

  • In studies involving L929 cells (mouse fibroblast), varying concentrations of Mycotrienin II were tested over 24 and 48 hours.
Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009292
507467
2597103
12109121

These results indicate that while higher concentrations reduce viability significantly, lower concentrations can enhance metabolic activity in certain conditions .

Antimicrobial Activity

Mycotrienin II also displays antimicrobial properties:

  • It has been shown to be effective against various Gram-positive bacteria and fungi.
  • The compound's structure contributes to its ability to disrupt microbial growth by targeting specific cellular mechanisms .

Case Studies

Several studies have highlighted the biological activity of Mycotrienin II:

  • Study on Tumor Cell Lines : A study published in a peer-reviewed journal demonstrated that Mycotrienin II significantly inhibited the growth of breast cancer cells in vitro, with a notable reduction in cell viability observed at concentrations as low as 10 µM.
  • Combination Therapy Research : Another study explored the synergistic effects of Mycotrienin II with cisplatin in ovarian cancer models, revealing enhanced apoptosis rates compared to treatment with cisplatin alone.
  • Antimicrobial Efficacy : Research conducted on the antimicrobial properties of Mycotrienin II indicated strong activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 15.62 µg/mL to higher values depending on the strain tested .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.